(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid
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Overview
Description
(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with chloro, fluoro, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
The primary target of (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .
Pharmacokinetics
It is typically stored in an inert atmosphere at 2-8°C , suggesting that it is stable under normal storage conditions.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and industrial applications .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors such as temperature and atmospheric conditions . For instance, the compound is typically stored in an inert atmosphere at 2-8°C , suggesting that it is stable under these conditions.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid plays a significant role in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with palladium in the process of transmetalation, where it is transferred from boron to palladium .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in Suzuki–Miyaura coupling reactions . In these reactions, the compound undergoes transmetalation, a process where it is transferred from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-6-methoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. These methods often involve continuous flow processes and the use of more robust catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of biologically active molecules and potential drug candidates.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar structure but lacks the chloro and fluoro substituents.
(3-Methoxyphenyl)boronic acid: Similar structure but with the methoxy group in a different position.
2-Fluoro-6-hydroxyphenylboronic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. These substituents can also affect the electronic properties of the compound, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(4-chloro-2-fluoro-6-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHVMMGKDMOFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)Cl)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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